molecular formula C19H22N2O2 B12609053 N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea CAS No. 648420-44-4

N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea

Cat. No.: B12609053
CAS No.: 648420-44-4
M. Wt: 310.4 g/mol
InChI Key: FYPMVYGMGASMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Bicyclo[311]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea is a complex organic compound characterized by its unique bicyclic structure and hydroxynaphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea typically involves the reaction of bicyclo[3.1.1]heptan-2-ylmethylamine with 7-hydroxynaphthalen-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with a hydroxyl group.

    Bicyclo[3.1.1]heptane, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl): Another bicyclic compound with different substituents.

Uniqueness

N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea is unique due to its combination of a bicyclic structure and a hydroxynaphthyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

648420-44-4

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-bicyclo[3.1.1]heptanylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C19H22N2O2/c22-16-7-6-13-2-1-3-18(17(13)10-16)21-19(23)20-11-14-5-4-12-8-15(14)9-12/h1-3,6-7,10,12,14-15,22H,4-5,8-9,11H2,(H2,20,21,23)

InChI Key

FYPMVYGMGASMPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1C2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.